Product packaging for 6-Methoxypicolinimidamide hydrochloride(Cat. No.:CAS No. 1179361-69-3)

6-Methoxypicolinimidamide hydrochloride

Cat. No.: B3046012
CAS No.: 1179361-69-3
M. Wt: 187.63
InChI Key: DXMFGELXFIQLOT-UHFFFAOYSA-N
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Description

6-Methoxypicolinimidamide hydrochloride is a useful research compound. Its molecular formula is C7H10ClN3O and its molecular weight is 187.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10ClN3O B3046012 6-Methoxypicolinimidamide hydrochloride CAS No. 1179361-69-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c1-11-6-4-2-3-5(10-6)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMFGELXFIQLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704289
Record name 6-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179361-69-3
Record name 6-Methoxypyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxypyridine-2-carboximidamide hydrochloride
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Advanced Synthetic Methodologies for 6 Methoxypicolinimidamide Hydrochloride and Analogues

Strategies for Pyridine (B92270) Ring Functionalization

The foundational step in the synthesis of 6-methoxypicolinimidamide hydrochloride is the appropriate functionalization of the pyridine core to introduce the requisite methoxy (B1213986) and reactive precursor groups at the desired positions.

Regioselective Methoxylation Procedures

The introduction of a methoxy group at the C-6 position of the pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr). This strategy leverages the inherent electronic properties of the pyridine ring, where the carbon atoms at the 2- and 4-positions are electron-deficient and thus susceptible to nucleophilic attack.

A common precursor for this transformation is a di-halogenated pyridine, such as 2,6-dichloropyridine. The reaction with a methoxide (B1231860) source, typically sodium methoxide in methanol (B129727), proceeds with high regioselectivity. The first substitution occurs at either the 2- or 6-position. By controlling the stoichiometry of the reagents, a monosubstituted product, 2-chloro-6-methoxypyridine, can be preferentially formed. This intermediate is then poised for the introduction of the nitrile group at the 2-position.

The reaction conditions for such methoxylation reactions are crucial for achieving high yields and selectivity. The temperature and choice of solvent can influence the reaction rate and the formation of byproducts.

PrecursorReagentSolventTemperature (°C)ProductYield (%)
2,6-DichloropyridineSodium MethoxideMethanolReflux2-Chloro-6-methoxypyridineHigh
2-Bromo-6-methylpyridineSodium MethoxideMethanol80-1002-Methoxy-6-methylpyridineGood

Introduction of Halogen Precursors for Subsequent Transformations

To facilitate the introduction of the nitrile group, which is a precursor to the imidamide, a halogen atom is often introduced at the 2-position of the pyridine ring. This halogen then serves as a leaving group in a subsequent nucleophilic substitution reaction with a cyanide salt.

The halogenation of pyridine derivatives can be achieved through various methods. For instance, the direct halogenation of pyridine N-oxides offers a regioselective route to 2-halopyridines. The N-oxide activates the pyridine ring, making the 2- and 4-positions more susceptible to electrophilic attack. Subsequent deoxygenation yields the desired 2-halopyridine.

Alternatively, for a precursor like 6-methoxypicolinic acid, conversion to the corresponding acid chloride followed by a Sandmeyer-type reaction can introduce a halogen at the 2-position.

Starting MaterialReagent(s)Product
Pyridine N-oxidePOCl₃2-Chloropyridine (B119429)
6-Hydroxypicolinic acidSOCl₂ then CuCl/HCl2-Chloro-6-hydroxypicolinic acid

Formation of the Imidamide Moiety

With the 6-methoxy-2-cyanopyridine precursor in hand, the next critical phase is the construction of the imidamide functional group.

Direct Amidation Protocols from Pyridine Nitriles

The Pinner reaction is a classical and highly effective method for converting nitriles into imidates, which are immediate precursors to amidines (the core of the imidamide structure). wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves treating the nitrile with an alcohol in the presence of anhydrous hydrogen chloride. wikipedia.org For the synthesis of 6-methoxypicolinimidamide, 6-methoxy-2-cyanopyridine is reacted with an alcohol, such as methanol or ethanol, saturated with HCl gas. This forms the corresponding imidate hydrochloride salt, often referred to as a Pinner salt. wikipedia.org

This intermediate is typically not isolated but is directly subjected to ammonolysis. wikipedia.org Treatment of the Pinner salt with ammonia (B1221849) in an alcoholic solution leads to the displacement of the alkoxy group to form the desired picolinimidamide (B1582038) hydrochloride. The reaction is generally carried out at low temperatures to avoid the formation of byproducts.

A more direct approach involves the reaction of the nitrile with an ammonium (B1175870) salt, such as ammonium chloride, in the presence of ammonia. This method can provide the amidine salt in a single step, though it may require elevated temperatures and pressure.

Nitrile PrecursorReagentsIntermediateFinal Product
6-Methoxy-2-cyanopyridine1. HCl, Ethanol2. AmmoniaEthyl 6-methoxypicolinimidate hydrochlorideThis compound
6-Methoxy-2-cyanopyridineAmmonium Chloride, Ammonia-This compound

Coupling Reactions for Carbon-Nitrogen Bond Formation

While the Pinner reaction is a robust method, modern catalytic approaches for C-N bond formation are also being explored for the synthesis of amidines. Transition-metal-catalyzed reactions, for instance, can facilitate the addition of amines to nitriles. However, for the direct synthesis of the parent imidamide, these methods are often less direct than the classical Pinner synthesis.

Catalytic methods are more commonly employed for the synthesis of N-substituted amidines. For the parent, unsubstituted imidamide, the direct protocols from the nitrile remain the most straightforward and widely utilized.

Conversion to Hydrochloride Salt Form for Enhanced Research Utility

The final step in the synthesis is the formation of the hydrochloride salt. The freebase form of 6-methoxypicolinimidamide is typically a basic compound. Converting it to its hydrochloride salt offers several advantages for research applications, including improved stability, crystallinity, and solubility in aqueous media.

The preparation of the hydrochloride salt is generally a straightforward acid-base reaction. The freebase of 6-methoxypicolinimidamide, dissolved in a suitable organic solvent such as dichloromethane, diethyl ether, or isopropanol, is treated with a solution of hydrogen chloride. Anhydrous HCl, either as a gas or as a solution in an organic solvent (e.g., HCl in dioxane or diethyl ether), is typically used to precipitate the hydrochloride salt.

The choice of solvent is critical to ensure the precipitation of the salt in a pure, crystalline form. The resulting solid can then be isolated by filtration, washed with a non-polar solvent to remove any residual impurities, and dried under vacuum.

FreebaseReagentSolventProduct
6-MethoxypicolinimidamideHCl (gas or solution)Dichloromethane/EtherThis compound
Pyridine derivativeHCl in DioxaneDioxanePyridine hydrochloride

Innovations in Synthetic Chemistry Applicable to Picolinimidamides

The synthesis of picolinimidamides, including this compound, is increasingly benefiting from cutting-edge technologies and methodologies that enhance efficiency, optimization, and the exploration of novel chemical space. These innovations are pivotal in accelerating the discovery and development of new analogues with potential therapeutic applications.

Chemoinformatics-Enabled Evaluation and Advancement of Synthetic Methods

Chemoinformatics has emerged as a powerful discipline that leverages computational tools to analyze chemical data, thereby accelerating the design and optimization of synthetic routes. neovarsity.org By integrating chemical information systems with machine learning and artificial intelligence, chemists can navigate the vast chemical space more effectively. acs.orgnumberanalytics.com This approach is moving medicinal chemistry from traditional, often intuition-driven practices to a more data-driven and predictive science. acs.org

In the context of picolinimidamide synthesis, chemoinformatics can be applied in several key areas:

Retrosynthetic Analysis and Reaction Prediction: Computational tools can propose and evaluate multiple synthetic pathways for a target molecule like 6-Methoxypicolinimidamide. numberanalytics.com Algorithms can analyze vast reaction databases to predict the most efficient and viable reaction steps, potentially uncovering novel or more efficient routes than those conceived through traditional analysis.

Reagent Selection and Library Design: Chemoinformatics assists in the selection of starting materials and reagents by predicting their suitability and potential for generating high-quality lead compounds. acs.org For creating libraries of picolinimidamide analogues, virtual libraries can be evaluated for properties like "drug-likeness" before any synthesis is undertaken, saving significant time and resources. acs.org

Optimization of Reaction Conditions: Machine learning models, trained on existing experimental data, can predict optimal reaction conditions such as solvent, catalyst, and temperature. neovarsity.org This minimizes the need for extensive trial-and-error experimentation. neovarsity.org

The development of new machine learning algorithms and their integration with experimental data are continually advancing the field. numberanalytics.com The goal is to create a synergistic workflow where computational predictions guide experimental work, and the resulting data is fed back into the models to improve their predictive power. numberanalytics.com

Table 1: Applications of Chemoinformatics in Picolinimidamide Synthesis
Application AreaDescriptionPotential Impact on Picolinimidamide Synthesis
Virtual ScreeningComputational filtering of large compound libraries to identify molecules with desired properties. neovarsity.orgRapid identification of picolinimidamide analogues with potentially higher efficacy or better safety profiles.
QSAR Modeling(Quantitative Structure-Activity Relationship) models correlate chemical structure with biological activity.Predicting the biological activity of novel picolinimidamide derivatives before synthesis.
Predictive Synthesis PlanningAI-driven tools that suggest synthetic routes for target molecules. neovarsity.orgDesigning more efficient, cost-effective, and scalable syntheses for 6-Methoxypicolinimidamide and its analogues.

High-Throughput Experimentation Platforms for Reaction Optimization

High-Throughput Experimentation (HTE) has revolutionized chemical discovery by enabling the rapid, parallel execution of a large number of reactions on a small scale. youtube.com This methodology is particularly valuable for optimizing reaction conditions, screening for new catalysts, and synthesizing libraries of compounds for structure-activity relationship studies. youtube.comnih.gov

The core principles of HTE involve miniaturization, parallelization, and automation. youtube.comchemrxiv.org Reactions are typically performed in multi-well plates (e.g., 96 or 1536 wells), allowing for the simultaneous testing of numerous variables such as catalysts, ligands, solvents, temperatures, and reactant ratios. youtube.comumich.edu This approach significantly accelerates the research and development process compared to traditional, one-at-a-time flask-based experimentation. youtube.com

For the synthesis of 6-Methoxypicolinimidamide and its analogues, HTE platforms offer several advantages:

Rapid Optimization: The optimal conditions for key synthetic steps, such as the formation of the amidine group or the modification of the picolinyl scaffold, can be identified much faster. chemrxiv.org This leads to improved yields and purity while minimizing waste. youtube.com

Discovery of Novel Methodologies: HTE allows for the broad screening of diverse catalysts and reagents, which can lead to the discovery of entirely new and more efficient synthetic transformations applicable to picolinimidamides. youtube.com

Library Synthesis: Large collections of picolinimidamide derivatives can be synthesized rapidly for biological screening. youtube.com This is crucial in the early stages of drug discovery for identifying lead compounds. umich.edu

The integration of HTE with automation, robotics, and machine learning algorithms is creating a pathway toward "self-driving labs," where AI can propose experiments, robotic systems can execute them, and the results can be used to train the next iteration of predictive models. youtube.comchemrxiv.org

Table 2: HTE Workflow for Picolinimidamide Synthesis Optimization
StageDescriptionKey Technologies
Reaction DesignDefining the array of variables (e.g., catalysts, ligands, solvents) to be tested. chemrxiv.orgDesign of Experiment (DoE) software, chemoinformatics tools.
ExecutionDispensing reagents and running reactions in parallel in multi-well plates. youtube.comAutomated liquid handlers, robotic platforms, parallel reactors.
AnalysisRapidly analyzing the outcome of each reaction (e.g., yield, purity). chemrxiv.orgHigh-throughput analytical techniques (e.g., LC-MS, GC-MS).
Data ManagementCollecting, processing, and visualizing the large datasets generated. chemrxiv.orgLaboratory Information Management Systems (LIMS), data analysis software.

Catalytic Approaches in Picolinimidamide Synthesis: Nickel-Catalyzed Cross-Coupling Reactions

The functionalization of pyridine rings is a cornerstone of synthesizing picolinimidamide analogues. Transition metal-catalyzed cross-coupling reactions are powerful tools for this purpose, and nickel catalysis, in particular, has gained prominence as a cost-effective and versatile alternative to palladium. mdpi.comresearchgate.net Nickel catalysts can mediate a wide range of transformations, including the formation of carbon-carbon and carbon-nitrogen bonds, which are essential for building the molecular complexity of picolinimidamide derivatives. nih.govacs.org

One significant application is the nickel-catalyzed cross-electrophile coupling, which joins two different electrophiles, such as a 2-chloropyridine with an alkyl bromide. nih.govwisc.edu This method avoids the often challenging synthesis and handling of organometallic reagents (like Grignard or organozinc compounds) that are required in traditional cross-coupling reactions. nih.gov The development of specific ligands, such as bathophenanthroline, has been crucial for achieving good yields and functional group tolerance in these reactions. wisc.edu

Another key area is nickel-catalyzed amination of aryl chlorides. orgsyn.org This allows for the direct introduction of nitrogen-based functional groups onto the pyridine ring, a critical step for creating various picolinimidamide analogues. These reactions often utilize air-stable Ni(II) precatalysts, making them more practical for broader application. orgsyn.org

The versatility of nickel catalysis allows for the synthesis of a diverse array of substituted pyridines from readily available starting materials. nih.gov This is highly relevant for creating libraries of picolinimidamide analogues by modifying the substituents on the pyridine ring to modulate biological activity.

Table 3: Examples of Nickel-Catalyzed Reactions Applicable to Picolinimidamide Synthesis
Reaction TypeReactantsPotential ApplicationReference
Cross-Electrophile Coupling2-Chloropyridines + Alkyl BromidesAlkylation of the pyridine ring at various positions. nih.govwisc.edu
C-N Cross-Coupling (Amination)Aryl Chlorides + AminesIntroduction of amino groups to the pyridine scaffold. researchgate.netorgsyn.org
Acylation via C-N Bond CleavagePyridinium Salts + Acid ChloridesIntroduction of acyl groups to modify the core structure. acs.org
CyclizationAlkynes + NitrilesDe novo synthesis of substituted pyridine rings. nih.gov

Rigorous Analytical Characterization in 6 Methoxypicolinimidamide Hydrochloride Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural determination of novel compounds. By examining the interaction of molecules with electromagnetic radiation, detailed information about molecular structure, functional groups, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Multi-dimensional NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 6-Methoxypicolinimidamide hydrochloride, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) group protons, and the exchangeable protons of the imidamide and hydrochloride moieties. The aromatic region would likely display a complex splitting pattern characteristic of a tri-substituted pyridine ring. The methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the carbons of the pyridine ring, the methoxy carbon, and the carbon atom of the C=N group in the imidamide function.

Multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆ This table is based on theoretical predictions and data from analogous structures, as specific experimental data was not available in the searched literature.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine H-37.2 - 7.4Doublet (d)
Pyridine H-47.8 - 8.0Triplet or dd
Pyridine H-57.0 - 7.2Doublet (d)
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)
Imidamide/Ammonium (B1175870) (-NH, -NH₂, HCl)9.0 - 10.0Broad Singlet (br s)

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is based on theoretical predictions and data from analogous structures.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=N (Imidamide)155 - 160
C-6 (Pyridine)160 - 165
C-2 (Pyridine)148 - 152
C-4 (Pyridine)140 - 145
C-3 (Pyridine)115 - 120
C-5 (Pyridine)110 - 115
Methoxy (-OCH₃)55 - 60
Investigation of Solvent and Protonation Effects on Spectral Signatures

The choice of solvent and the protonation state of the molecule can significantly influence NMR spectra. guidechem.comresearchgate.net For hydrochloride salts like this compound, the acidic proton can exchange with deuterons from solvents like D₂O, leading to the disappearance of the corresponding N-H signals. In aprotic polar solvents such as DMSO-d₆, these exchangeable protons are typically observable as broad signals. researchgate.net

Protonation of the pyridine ring nitrogen atom leads to a general downfield shift of the signals for the ring protons (H-3, H-4, H-5). pw.edu.pl This is due to the increased positive charge on the heterocyclic ring, which deshields the attached protons. pw.edu.pl The magnitude of this shift can provide insights into the electronic structure of the cation. Similarly, solvent polarity and hydrogen-bonding capability can cause shifts in proton and carbon resonances. hmdb.casigmaaldrich.comnihs.go.jp For instance, hydrogen-bonding acceptor solvents can cause a downfield shift for the N-H protons. hmdb.ca

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound, High-Resolution Mass Spectrometry (HRMS) would be particularly valuable. HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. The expected analysis would involve observing the protonated molecular ion of the free base, [C₇H₉N₃O + H]⁺.

Table 3: HRMS Data for 6-Methoxypicolinimidamide Cation This table contains calculated theoretical values.

Ion FormulaIon TypeCalculated Monoisotopic Mass (m/z)
C₇H₁₀N₃O⁺[M+H]⁺152.08184

The experimentally determined mass should align with the calculated value within a very small tolerance (typically <5 ppm), thus confirming the elemental composition. Tandem MS (MS/MS) experiments could be used to study the fragmentation pathways, which would likely involve characteristic losses such as the loss of ammonia (B1221849) (NH₃) or the methoxy group (•OCH₃), providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Table 4: Predicted Characteristic IR Absorption Bands for this compound This table is based on general IR correlation data.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
N-H (Amine/Imine Salt)Stretch3100 - 3400 (broad)
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic -OCH₃)Stretch2850 - 2960
C=N (Imidamide)Stretch1640 - 1680
C=C, C=N (Aromatic Ring)Stretch1450 - 1600
C-O (Aryl Ether)Stretch1200 - 1275

The broad band above 3100 cm⁻¹ would be indicative of the N-H stretching vibrations of the protonated amine and imine groups. The strong absorption in the 1640-1680 cm⁻¹ region would correspond to the C=N stretching of the imidamide group, while multiple peaks in the 1450-1600 cm⁻¹ range would confirm the presence of the pyridine ring.

Electronic Absorption Spectroscopy (UV/Vis) for Chromophoric Characterization

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The methoxy-substituted pyridine ring in this compound acts as a chromophore that absorbs UV radiation.

The spectrum is expected to exhibit absorption bands corresponding to π → π* transitions characteristic of substituted aromatic systems. The position of the maximum absorbance (λ_max) is influenced by the substitution pattern and the solvent. For a methoxy-substituted pyridine, these absorptions are typically observed in the UV region.

Table 5: Predicted UV/Vis Absorption Data for this compound This table is based on data from analogous aromatic structures.

SolventPredicted λ_max (nm)Transition Type
Methanol (B129727) or Ethanol~220 - 230 and ~270 - 280π → π*

The exact position and intensity of these bands can be affected by the pH of the solution due to the protonation of the nitrogen atoms, which alters the electronic structure of the chromophore. usa-journals.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For a polar and water-soluble compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

A reversed-phase HPLC (RP-HPLC) method would be most suitable for purity analysis. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. A gradient elution method, starting with a high concentration of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) or methanol), would likely be effective for separating the main compound from any potential impurities.

Purity is determined by integrating the area of the chromatographic peaks detected by a UV detector, often set at one of the compound's absorption maxima (λ_max). The purity is then expressed as the percentage of the area of the main peak relative to the total area of all detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Thermal Stability

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the context of this compound, its direct analysis by GC-MS presents challenges due to the compound's salt form, which typically has low volatility. However, the technique is invaluable for assessing thermal stability and identifying volatile impurities or degradation products.

When subjected to the high temperatures of a GC inlet, thermally unstable compounds can degrade into smaller, more volatile fragments. mdpi.com Analysis of these fragments by the mass spectrometer can provide crucial information about the decomposition pathways of the parent molecule. For instance, studies on other thermally labile compounds have shown that the extent of degradation can depend on the inlet temperature and the solvent used. mdpi.com

For direct analysis, derivatization techniques could be employed to convert the non-volatile hydrochloride salt into a more volatile derivative suitable for GC-MS analysis. researchgate.net Alternatively, Pyrolysis-GC/MS, where the sample is intentionally heated to decomposition, can be used to create a "fingerprint" chromatogram of degradation products, which is useful for quality control and identification. shimadzu.com

Key applications of GC-MS in this context would include:

Identification of Volatile Impurities: Detecting residual solvents or volatile by-products from the synthesis process.

Thermal Degradation Profiling: Understanding the compound's behavior at elevated temperatures by identifying its thermal breakdown products. nih.gov

Purity Assessment (with derivatization): Quantifying the main component and any related volatile impurities after converting them to a form suitable for GC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile and Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of non-volatile and thermally unstable compounds, making it ideally suited for the characterization of hydrochloride salts like this compound. fishersci.com This method allows for the separation, identification, and quantification of the compound and its impurities in a single analysis without the need for derivatization. fishersci.comchromatographyonline.com

The LC system separates the components of a mixture based on their interactions with a stationary phase, and the MS detector provides mass information for each separated component, enabling highly specific identification. For hydrochloride salts, a common approach is to use a mobile phase that ensures the compound is soluble and stable. reddit.com The mass spectrometer can be operated in a mode that detects the protonated molecule of the free base, effectively confirming the molecular weight of the organic cation. chromforum.org

LC-MS is particularly powerful for:

Purity Determination: Accurately quantifying the main compound and detecting trace-level impurities.

Identification of By-products: Elucidating the structure of non-volatile impurities and degradation products from synthesis or stability studies.

Pharmacokinetic Studies: Quantifying the compound in biological matrices like plasma or urine. nih.gov

Table 1: Illustrative LC-MS Method Parameters This table presents typical parameters and does not represent actual experimental data for the specific compound.

ParameterCondition
LC SystemUHPLC System
ColumnReversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
MS DetectorTriple Quadrupole or High-Resolution MS
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Ion[M+H]⁺ for the free base

Solid-State and Bulk Material Characterization

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. For this compound, Single-Crystal XRD (SCXRD) would provide precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the cation and the chloride anion are arranged in the crystal lattice. nih.govacs.org This technique is also crucial for unambiguously identifying the position of protonation. nih.gov

Powder XRD (PXRD) is used to analyze bulk crystalline material. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form. This is vital for:

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the compound, which can have different physical properties such as solubility and stability. researchgate.net

Quality Control: Ensuring batch-to-batch consistency of the crystalline form. researchgate.net

Phase Purity: Confirming that the sample is a single crystalline phase and not a mixture of polymorphs or an amorphous solid.

Table 2: Illustrative Crystallographic Data from XRD This table is a hypothetical representation of data obtained from a single-crystal XRD experiment.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)95.67
Volume (ų)1089.1
Z (molecules/unit cell)4

Thermal Analysis Techniques (Thermogravimetric Analysis - Differential Scanning Calorimetry, TGA-DSC)

Thermal analysis techniques are critical for understanding the physical and chemical changes that a material undergoes upon heating. The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive thermal profile. nih.gov

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. nih.gov For a hydrochloride salt, TGA can reveal:

Dehydration/Desolvation: Weight loss at lower temperatures corresponding to the loss of water (for a hydrate) or residual solvent. azom.com

Decomposition Temperature: The temperature at which the compound begins to chemically decompose, indicated by a significant weight loss. nih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. cn-henven.com This provides information on:

Melting Point: A sharp endothermic peak indicating the melting temperature of the crystalline solid. nih.gov

Phase Transitions: Endothermic or exothermic events that correspond to changes in crystal structure (polymorphic transitions). nih.gov

Decomposition: An exothermic or endothermic event that often follows melting, corresponding to the energy change during decomposition. azom.com

Simultaneous TGA-DSC analysis allows for direct correlation between mass loss events (TGA) and energetic transitions (DSC), providing a more complete picture of the thermal behavior. azom.comcn-henven.com

Table 3: Illustrative Thermal Analysis Data (TGA-DSC) This table presents hypothetical data for exemplary purposes.

TechniqueEventTemperature Range (°C)Observation
TGADesolvation80 - 110~0.5% weight loss
DSCMelting175 - 180 (Peak at 178)Sharp Endotherm
TGADecomposition> 220Significant weight loss
DSCDecomposition> 220Broad Exotherm

Surface and Elemental Analysis (Scanning Electron Microscopy - Energy Dispersive X-ray Spectroscopy, SEM-EDAX; X-ray Photoelectron Spectroscopy, XPS)

Scanning Electron Microscopy (SEM) provides high-magnification images of the surface of a material. For this compound, SEM would be used to visualize the morphology of the crystalline particles, including their shape, size, and surface texture. This is important for understanding physical properties like flowability and dissolution rate.

Energy Dispersive X-ray Spectroscopy (EDAX or EDX) is often coupled with SEM. It provides elemental analysis of the sample's surface. researchgate.net An electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDAX detector measures the energy of these X-rays to identify the elements present. For this compound, EDAX would be expected to detect Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl), confirming the presence of the key elements and checking for inorganic contaminants. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that provides information about elemental composition and, crucially, the chemical state of those elements. ipfdd.de By irradiating the sample with X-rays and analyzing the energy of emitted photoelectrons, XPS can distinguish between elements in different bonding environments. For this compound, XPS could:

Confirm the elemental composition (C, N, O, Cl) on the immediate surface.

Provide information on the chemical states, for example, by analyzing the N 1s and Cl 2p spectra to confirm the presence of the protonated amine and the chloride counter-ion. researchgate.net

Detect surface contamination not visible by bulk techniques.

Structure Activity Relationship Sar Studies and Rational Design of Picolinimidamide Derivatives

Foundational Principles of SAR in Modern Chemical Biology

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry and chemical biology that investigates the correlation between the chemical structure of a molecule and its resulting biological activity. numberanalytics.com The core principle of SAR is that the biological effect of a compound is directly related to its three-dimensional structure and physicochemical properties. numberanalytics.comashp.org By systematically altering the chemical structure of a molecule, researchers can observe the corresponding changes in its biological efficacy, selectivity, and pharmacokinetic profile. ashp.orgresearchgate.net This iterative process of synthesis and biological testing allows for the identification of key structural features, known as pharmacophores, that are essential for the desired biological activity. pharmacologymentor.com

The insights gained from SAR studies are crucial for the rational design and optimization of new therapeutic agents. pharmacologymentor.comnih.gov Understanding which parts of a molecule are responsible for its activity enables chemists to make targeted modifications to enhance potency, improve selectivity for the biological target, reduce off-target effects, and optimize absorption, distribution, metabolism, and excretion (ADME) properties. ashp.orgresearchgate.net In essence, SAR provides a roadmap for transforming a hit compound, often identified through high-throughput screening, into a viable drug candidate. nih.gov The principles of SAR are not static; they are continuously evolving with advancements in computational chemistry, molecular modeling, and an increasing understanding of biological systems at the molecular level. nih.govhep.com.cn

Systematic SAR Investigations of Picolinimidamide (B1582038) Scaffolds for Biological Activity

Systematic SAR investigations of picolinamide (B142947) scaffolds, which are structurally related to picolinimidamides, have been conducted to elucidate the key determinants of their biological activity. These studies involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified.

For instance, in a series of picolinamide derivatives investigated for antibacterial activity, the introduction of different substituents on the aromatic rings led to significant variations in potency. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic, dictates the types of interactions (e.g., hydrogen bonding, hydrophobic interactions, van der Waals forces) the molecule can form with its target. mdpi.comresearchgate.net

A study on picolinamide antibacterials targeting Clostridioides difficile demonstrated that modifications to the amide portion of the scaffold were critical for activity. For example, N-methylation of the amide nitrogen led to a complete loss of activity, highlighting the importance of the NH group for target binding. nih.gov This suggests that the amide NH may be acting as a crucial hydrogen bond donor in the interaction with the biological target.

The following interactive table summarizes the impact of various substituent modifications on the biological activity of a hypothetical series of picolinamide derivatives, based on general principles observed in related compound series.

Compound IDR1 GroupR2 GroupRelative PotencyPredominant Interaction
1aHH+Baseline
1b4-ClH++Hydrophobic/Halogen Bond
1c4-OCH3H+Hydrogen Bond Acceptor
1dHCH3-Steric Hindrance
1e4-FH++Hydrophobic/Halogen Bond
1f3-ClH+Positional Isomer Effect
1gHC(O)CH3--Loss of H-bond Donor

This table is a generalized representation based on SAR principles and does not represent specific experimental data for 6-Methoxypicolinimidamide hydrochloride.

The position of a substituent on the picolinamide scaffold can be as critical as its chemical nature in determining the pharmacological response. Moving a functional group to a different position on an aromatic ring can drastically alter the molecule's shape, electronic distribution, and ability to interact with the binding site of a biological target. nih.gov

In studies of pyridine (B92270) derivatives, the position of methoxy (B1213986) (-OCH3) groups was found to significantly influence their antiproliferative activity. mdpi.com For example, a para-substituted methoxy group on a phenyl ring might fit perfectly into a hydrophobic pocket of a receptor, while the same group in the ortho or meta position could lead to a steric clash, reducing or abolishing activity. nih.gov Similarly, the placement of halogen atoms can affect activity. In one study, a 2,4-disubstitution pattern on the picolinamide core imparted high selectivity towards C. difficile over other bacteria like MRSA. nih.gov This exquisite selectivity, achieved by simply repositioning a nitrogen atom and attached substituents, underscores the importance of positional effects. nih.gov

Research on other compound series has also shown that the position of substituents affects their interaction with target proteins. For example, in a series of benzamide (B126) and picolinamide derivatives, the substituted position of a dimethylamine (B145610) side chain markedly influenced the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net

The table below illustrates hypothetical positional effects of a methoxy group on the activity of a picolinamide derivative.

Compound IDMethoxy PositionRelative ActivityRationale
2aOrtho (2-)+Potential for intramolecular hydrogen bonding, altered torsion angle
2bMeta (3-)++Favorable interaction with a specific region of the binding site
2cPara (4-)+++Optimal fit into a hydrophobic pocket, favorable electronic effects

This table is a generalized representation based on SAR principles and does not represent specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpatsnap.com By correlating structural or physicochemical properties of molecules (known as descriptors) with their experimentally determined biological activities, QSAR models can be developed to predict the activity of new, untested compounds. pharmacologymentor.comnih.gov This predictive capability is highly valuable in drug discovery, as it allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing, thereby saving time and resources. hep.com.cnresearchgate.net

The development of a robust QSAR model involves several key steps and computational methodologies. nih.gov The first step is the creation of a dataset of compounds with known biological activities. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. These descriptors can be categorized by their dimensionality (1D, 2D, 3D, etc.) and can include properties like molecular weight, logP (lipophilicity), topological indices, and electronic properties. nih.gov

Once the descriptors are generated, a mathematical model is built to correlate these descriptors with biological activity. nih.gov Various statistical and machine learning techniques are employed for this purpose, including:

Multiple Linear Regression (MLR): A statistical method to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (activity).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. mdpi.com

Artificial Neural Networks (ANN): A machine learning approach inspired by the structure of the human brain that can model complex, non-linear relationships. nih.gov

Support Vector Machines (SVM): A supervised machine learning algorithm that can be used for classification and regression tasks.

A crucial part of QSAR modeling is validation, which ensures that the model is not only capable of fitting the training data but can also accurately predict the activity of new compounds. mdpi.com This is typically done through internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also widely used. nih.govmdpi.comnih.gov These methods consider the 3D structure of molecules and their surrounding steric and electrostatic fields to build predictive models. nih.govmdpi.com

A more recent development in the field is the Spectral Structure-Activity Relationship (S-SAR) analysis. mdpi.com S-SAR is presented as a novel algebraic approach that moves away from traditional multi-regression models. mdpi.com In this method, structural descriptors are treated as vectors in a data space, which is then mapped into an orthogonal space. mdpi.com The S-SAR equation is then derived in a determinant form. mdpi.com

This approach offers a different mathematical framework for analyzing chemical-biological interactions. By representing the spectral norm of the endpoint models against the relevant structural coordinates, S-SAR can provide a hierarchical scheme of endpoints. mdpi.com This could potentially be used to better design toxicological test batteries with organisms from different species. mdpi.com The S-SAR methodology provides a unique algebraic tool, the spectral norm, to add a new dimension to the analysis of specific biological endpoints. mdpi.com

Computational Approaches for SAR Elucidation: Fragment-Based and Scaffold-Hopping Analysis

The exploration of the structure-activity relationships (SAR) of picolinimidamide derivatives, including 6-Methoxypicolinimidamide, has been significantly accelerated by computational methodologies. These in silico techniques allow for the rational design of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. Among the most powerful of these approaches are fragment-based drug design (FBDD) and scaffold-hopping. These methods enable a systematic exploration of the chemical space around the picolinimidamide core, guiding synthetic efforts toward more promising candidates.

Fragment-Based Analysis

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in fragment-based analysis. By analyzing a series of analogues, it is possible to determine the impact of substituting different functional groups at various positions on the picolinamide scaffold. For instance, studies on related picolinamide derivatives have shown that the nature and position of substituents on the pyridine ring and the amidine side chain are critical for activity.

A hypothetical fragment-based analysis for a series of picolinamide derivatives might involve generating a QSAR model. The data for such a model could be presented as follows, illustrating the contribution of different fragments to the inhibitory activity against a target protein.

Compound IDR1-Group (Pyridine Ring)R2-Group (Amidine Moiety)Predicted IC50 (µM)Key Interaction
PICO-016-MethoxyUnsubstituted5.2H-bond with Ser34
PICO-026-ChloroUnsubstituted8.1Halogen bond with Leu12
PICO-036-MethoxyN-Methyl3.5Increased hydrophobic contact
PICO-046-MethoxyN-Ethyl4.8Steric hindrance observed
PICO-055-FluoroUnsubstituted10.5Altered electrostatic potential

This table is generated based on principles of fragment-based analysis and does not represent actual experimental data.

Such an analysis can reveal that a methoxy group at the 6-position of the pyridine ring is favorable for activity, potentially due to its ability to form key hydrogen bonds or favorable steric interactions within the target's binding pocket. Further analysis of the amidine fragment might show that small alkyl substitutions can enhance activity by increasing hydrophobic interactions, while larger groups may introduce steric clashes.

Scaffold-Hopping Analysis

Scaffold-hopping is a computational strategy aimed at discovering novel molecular scaffolds that retain the key pharmacophoric features of a known active compound. This is particularly useful for identifying new chemical series with potentially improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property positions.

For picolinimidamide derivatives, scaffold-hopping algorithms can be used to replace the central picolinamide core with other heterocyclic systems while maintaining the spatial arrangement of key interacting groups. This process is often guided by 3D shape and pharmacophore similarity searches. For example, a research effort inspired by existing picolinamides successfully identified a benzothiazole (B30560) core as a viable bioisosteric replacement. researchgate.net This was achieved using software that identifies core structures that can present the key interacting moieties in a similar orientation to the original macrocycle. researchgate.net

The results of a scaffold-hopping campaign can be summarized in a table that compares the original scaffold with newly identified, structurally diverse scaffolds and their predicted or measured biological activities.

Original ScaffoldHopped ScaffoldKey Pharmacophore FeaturesPredicted Activity (Relative)Potential Advantages
PicolinamideBenzothiazoleH-bond donor/acceptor, aromatic ringHighNovel chemical space, improved metabolic stability
PicolinamideThiazolopyridineH-bond donor/acceptor, aromatic ringModerateAltered solubility, potential for new interactions
PicolinamideImidazo[1,2-a]pyridineH-bond donor/acceptor, aromatic ringHighRigidified conformation, potential for increased potency
PicolinamidePyrazolo[1,5-a]pyridineH-bond donor/acceptor, aromatic ringModerate-HighDifferent H-bonding pattern, patentable new series

This table is illustrative of the scaffold-hopping process and its outcomes, drawing from general findings in medicinal chemistry.

These computational approaches have proven invaluable in the rational design and optimization of picolinamide and picolinimidamide derivatives. By systematically exploring the SAR through fragment-based analysis and discovering novel chemical entities via scaffold-hopping, researchers can more efficiently navigate the complex landscape of drug discovery to identify promising new therapeutic agents.

Preclinical Biological Activity and Mechanistic Insights of 6 Methoxypicolinimidamide Hydrochloride Analogues

Antimicrobial Research Applications

There is currently no published research detailing the antimicrobial activities of 6-Methoxypicolinimidamide hydrochloride or its analogues.

In Vitro Activity Against Bacterial Pathogens (e.g., Multi-Drug Resistant Mycobacterium tuberculosis)

No data is available on the in vitro efficacy of this compound analogues against Mycobacterium tuberculosis, including multi-drug resistant strains. Future research would be required to determine the minimum inhibitory concentrations (MICs) of these compounds against various bacterial pathogens.

Mechanistic Studies on Bacterial Enzyme Inhibition (e.g., DNA Gyrase, InhA)

Mechanistic studies to elucidate the potential antibacterial action of this compound analogues have not been reported. Investigations into their ability to inhibit key bacterial enzymes, such as DNA gyrase or enoyl-acyl carrier protein reductase (InhA), would be necessary to understand any potential antimicrobial effects.

Anticancer Research Perspectives

Publicly available data on the anticancer properties of this compound and its analogues is non-existent.

In Vitro Cytotoxicity Profiling on Various Cancer Cell Lines

There are no reports on the in vitro cytotoxicity of this compound analogues against any cancer cell lines. To assess their potential as anticancer agents, comprehensive screening against a panel of human cancer cell lines would be the first step to determine their potency and selectivity.

Modulation of Cellular Pathways and Signaling Networks (e.g., IKZF2 Protein Level Regulation)

The effect of this compound analogues on cellular pathways and signaling networks, including the regulation of protein levels such as Ikaros Family Zinc Finger 2 (IKZF2), has not been investigated. Research in this area would be needed to uncover any potential mechanisms of anticancer action at the molecular level.

Impact on Receptor Kinase Activity (e.g., TGF-βR1 Kinase Domain Inhibition)

There is no information available regarding the impact of this compound analogues on the activity of receptor kinases like the Transforming Growth Factor-beta Receptor 1 (TGF-βR1) kinase domain. Kinase inhibition assays would be required to explore this potential mechanism of action.

Antiprotozoal Research Focus

Analogues of 6-methoxypicolinimidamide, particularly heterocyclic diamidines, have shown significant promise as antiprotozoal agents. The research has largely centered on their effectiveness against kinetoplastid parasites, which are responsible for diseases such as human African trypanosomiasis (sleeping sickness) and Chagas disease.

Aromatic diamidines, which share the critical amidine functional group with 6-methoxypicolinimidamide, are well-documented for their potent trypanocidal activity. These cationic compounds are actively transported into trypanosomes and exhibit selective toxicity against the parasites. The presence of a positively charged group at physiological pH is a key feature for their uptake and activity.

Studies on various heterocyclic dications have demonstrated significant in vitro activity against the bloodstream forms of Trypanosoma brucei rhodesiense, the causative agent of acute human African trypanosomiasis. For instance, bis(2-aminoimidazolinium) derivatives have been developed as potential drugs for this disease, showing potent activity. While specific efficacy data for this compound is not available, the structural precedent of related compounds suggests it is a candidate for similar antiprotozoal activity. The general structure-activity relationship in this class of compounds indicates that modifications to the aromatic rings and the linker between cationic groups can significantly influence both potency and selectivity.

Table 1: Representative Antiprotozoal Activity of Amidine Analogues

Compound ClassTarget OrganismReported Activity (IC50/EC50)
Heterocyclic DiamidinesTrypanosoma brucei rhodesienseLow micromolar to nanomolar range
Bis(2-aminoimidazolines)Trypanosoma bruceiMicromolar range
Thioamide-substituted ImidazoquinolinonesTrypanosoma cruziLow micromolar range (e.g., 1.49 µM for epimastigotes) mhmedical.comnih.gov

The primary mechanism of action for trypanocidal diamidines is their interaction with parasitic DNA. These molecules are known to be potent DNA minor groove binders. The crescent shape and positive charge of these compounds allow them to fit snugly into the minor groove of AT-rich DNA sequences, which are particularly abundant in the mitochondrial DNA of kinetoplastids.

This binding is a non-covalent interaction driven by a combination of electrostatic interactions, van der Waals forces, and hydrogen bonding between the amidine groups and the floor of the DNA groove. This interaction displaces the "spine of hydration" within the minor groove, leading to a thermodynamically favorable binding event. While intercalation is another mode of DNA binding for some planar molecules, for the majority of these flexible, crescent-shaped amidine derivatives, minor groove binding is the predominant and mechanistically relevant interaction.

A unique feature of kinetoplastid parasites is the presence of a kinetoplast, a network of thousands of interlocked circular DNA molecules (minicircles and maxicircles) within their single large mitochondrion. This kinetoplast DNA (kDNA) is essential for the parasite's survival and represents a key drug target.

Upon binding to the AT-rich regions of kDNA minicircles, amidine analogues like those of this compound can interfere with critical cellular processes. The binding of these compounds can inhibit the action of enzymes essential for kDNA replication and segregation, such as topoisomerases and DNA polymerases. This leads to the disorganization and eventual degradation of the kDNA network. Fluorescence microscopy studies on related compounds have shown that they rapidly accumulate in the kinetoplast, and this accumulation is followed by the breakdown of the kDNA structure, ultimately leading to parasite death within 24 to 48 hours. This targeted disruption of kDNA is a cornerstone of the selective toxicity of these compounds against trypanosomes.

Antiviral Research Investigations

Based on available data, there have been no specific studies published that evaluate this compound or related picolinimidamide (B1582038) analogues for activity against RNA viruses such as Hepatitis C Virus, Zika Virus, or Human Respiratory Syncytial Virus. The development of broad-spectrum antiviral agents is an active area of research, with many studies focusing on identifying compounds that can inhibit viral replication. However, the focus of research for amidine-containing compounds has historically been on their antiprotozoal and anticancer properties due to their DNA-binding capabilities.

Receptor Pharmacology and Ligand Binding Studies

Information regarding the receptor pharmacology and specific ligand binding studies for this compound is not present in the current body of scientific literature. While structurally related compounds, such as picolinamides (as opposed to picolinimidamides), have been investigated as modulators for various receptors, this data cannot be directly extrapolated to the imidamide derivative. Ligand binding assays are crucial for determining the affinity and specificity of a compound for a particular receptor, but such studies for this compound have not been reported.

Affinity and Functional Activity at G-Protein Coupled Receptors (e.g., Cannabinoid Type-1 Receptor, CB1R)

A review of the scientific literature did not yield specific data regarding the binding affinity or functional activity of this compound or its direct analogues at the Cannabinoid Type-1 Receptor (CB1R) or other G-protein coupled receptors.

Downstream Signaling Pathway Activation (e.g., Extracellular Signal-Regulated Kinase, ERK)

Information on the ability of this compound analogues to activate or inhibit downstream signaling pathways, such as the Extracellular Signal-Regulated Kinase (ERK) pathway, is not available in the reviewed scientific literature.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase)

Analogues of this compound, specifically a series of picolinamide (B142947) derivatives, have been synthesized and evaluated for their inhibitory activity against cholinesterase enzymes. nih.gov In one study, a series of picolinamide derivatives featuring a dimethylamine (B145610) side chain were assessed for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The structure-activity relationship investigation revealed that the inhibitory potency of these picolinamide derivatives against AChE was generally stronger than that of corresponding benzamide (B126) derivatives. nih.govnih.gov Among the synthesized compounds, one derivative, designated as compound 7a , demonstrated the most potent inhibitory activity against AChE, with a half-maximal inhibitory concentration (IC₅₀) of 2.49 ± 0.19 μM. nih.gov This compound also exhibited high selectivity for AChE over BChE. nih.gov

Further mechanistic evaluation through enzyme kinetic studies indicated that compound 7a functions as a mixed-type inhibitor of AChE. nih.govnih.gov Molecular docking simulations suggest that this compound is capable of binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.govnih.gov

CompoundTarget EnzymeInhibitory Activity (IC₅₀) in μMSelectivity (AChE/BChE Ratio)Inhibition Type
Compound 7aAcetylcholinesterase (AChE)2.49 ± 0.1999.40Mixed-type

Modulation of Efflux Transporter Proteins (e.g., Breast Cancer Resistance Protein, ABCG2)

Scientific literature detailing the modulatory effects of this compound or its picolinamide analogues on the function of efflux transporter proteins, such as the Breast Cancer Resistance Protein (ABCG2), could not be located.

Computational Chemistry and Molecular Modeling in Picolinimidamide Research

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules like 6-Methoxypicolinimidamide hydrochloride. These methods solve the Schrödinger equation to describe the distribution of electrons and predict a molecule's electronic structure, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of picolinamide (B142947) and picolinimidamide (B1582038) derivatives. researchgate.net DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional conformation of the molecule. researchgate.net By calculating the energies of different conformers, researchers can identify the lowest energy state, which is crucial for understanding how the molecule will interact with biological targets.

For substituted picolinimidamides, DFT can elucidate the electronic impact of various functional groups. For instance, the methoxy (B1213986) group (-OCH3) at the 6-position of the pyridine (B92270) ring in this compound acts as an electron-donating group. DFT calculations can quantify this effect on the electron density of the entire molecule. This electronic modulation is critical; for the related 5-methoxypicolinimidamide, DFT studies have shown that the methoxy group can lower the activation energy for key steps in catalytic cycles, such as oxidative addition in nickel-catalyzed reactions. smolecule.com

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net This is essential for predicting non-covalent interactions, such as hydrogen bonding, with a target protein. researchgate.net

Global Reactivity Descriptors: Parameters like chemical hardness and softness, derived from HOMO-LUMO energies, provide a quantitative measure of a compound's stability and reactivity. researchgate.net

ParameterSignificance in Molecular Modeling
Optimized Molecular GeometryProvides the most stable 3D conformation of the molecule.
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. researchgate.net
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. researchgate.net
Chemical Hardness/SoftnessQuantifies the resistance to change in electron distribution, relating to stability. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling

While QM methods describe the intrinsic properties of a ligand, molecular docking and molecular dynamics (MD) simulations are employed to model its interaction with a biological target, such as a protein or enzyme. nih.govnih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different poses based on binding affinity. This process helps to:

Identify key interacting residues in the protein's binding pocket.

Predict the binding mode and affinity of the ligand.

Screen large libraries of compounds to identify potential binders.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights than the static picture provided by docking. mdpi.com Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, revealing the flexibility of both the ligand and the protein. nih.govresearchgate.net This methodology is crucial for assessing the stability of the predicted binding pose. nih.gov Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Tracks the conformational stability of the protein and ligand over the simulation time. A stable RMSD suggests a stable binding complex. nih.gov

Root-Mean-Square Fluctuation (RMSF): Measures the flexibility of individual amino acid residues, identifying which parts of the protein are most affected by ligand binding. nih.gov

Radius of Gyration (Rg): Indicates the compactness of the protein structure, which can change upon ligand binding. nih.gov

These simulations can confirm whether the initial interactions predicted by docking are maintained over time, providing a more reliable assessment of a compound's potential as a ligand. mdpi.com

Virtual Screening and Exploration of Chemical Space for Novel Ligand Discovery

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govresearchgate.net Instead of physically testing millions of compounds, virtual screening uses computer models to analyze vast chemical databases, saving time and resources. computabio.com

For a scaffold like picolinimidamide, a virtual screening campaign might involve:

Library Generation: Creating a virtual library containing thousands or even billions of derivatives of this compound by varying substituents at different positions. nih.gov

Screening: Using high-throughput molecular docking to screen this library against a target protein structure. researchgate.net

Hit Identification: Ranking the compounds based on their predicted binding scores and selecting a smaller, more manageable number of "hits" for further experimental testing. nih.gov

This process is a form of Chemical Space Exploration . The "chemical space" encompasses all possible molecules, estimated to exceed 10^60 compounds. univr.it Computational tools allow researchers to navigate this vast space efficiently. univr.itnih.gov By generating and screening virtual libraries based on a core structure like picolinimidamide, scientists can explore novel chemical matter and identify compounds with unique properties that might be missed by traditional screening methods. youtube.com

Machine Learning and Artificial Intelligence Applications in Drug Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by building predictive models from large datasets. researchgate.netnih.gov These technologies can be applied at various stages of the design process for picolinimidamide-based compounds. mdpi.com

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By training a model on a set of known picolinimidamide analogues with measured activities, AI can predict the activity of new, untested compounds like this compound. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com Trained on vast chemical databases, these models can generate novel picolinimidamide derivatives that are predicted to have high potency and favorable pharmacokinetic profiles. bioengineer.org

Predicting Drug-Target Interactions: AI algorithms can analyze complex biological data to predict which proteins a given compound is likely to interact with, helping to identify new targets or predict off-target effects. mdpi.com

AI/ML ApplicationDescriptionRelevance to 6-Methoxypicolinimidamide HCl
QSAR ModelingPredicts biological activity based on molecular descriptors. researchgate.netmdpi.comEstimates the potential efficacy of the compound and its analogues.
Generative ModelsDesigns novel molecules with optimized properties from scratch. mdpi.comCreates new picolinimidamide derivatives with potentially improved characteristics.
Target PredictionIdentifies potential biological targets for a given molecule. mdpi.comHelps elucidate the mechanism of action or identify new therapeutic uses.
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. researchgate.netAssesses the drug-likeness of the compound early in the discovery process.

Prediction of Synthetic Accessibility Scores and Complexity Metrics for Compound Prioritization

A critical challenge in computational drug design is ensuring that the designed molecules can be synthesized in a laboratory. Many computationally generated "hits" are often too complex or difficult to make. To address this, various scoring functions have been developed to evaluate the Synthetic Accessibility (SA) of a molecule. nih.gov

These scores are typically derived from machine learning models trained on large databases of known chemical reactions and commercially available compounds. nih.gov They analyze a molecule's structure and assign a score based on features like structural complexity, the presence of rare chemical motifs, and the number of stereocenters.

Commonly used metrics include:

SAScore (Synthetic Accessibility Score): This score is based on fragment contributions that are statistically derived from a large database of known molecules. A lower score (typically from 1 to 10) indicates that a molecule is easier to synthesize. researchgate.net

SCScore (Synthetic Complexity Score): This model was trained on data from actual chemical reactions, learning to assign a score from 1 to 5 based on the predicted complexity of the reaction network required to synthesize the molecule. github.io

SYBA (SYnthetic Bayesian classifier): This tool classifies compounds as either "easy-to-synthesize" or "hard-to-synthesize" using a Bayesian modeling approach. nih.gov

For a molecule like this compound, these scores would be calculated to ensure it is a viable candidate for synthesis. When using virtual screening or AI to generate novel analogues, these complexity metrics are essential for filtering the results and prioritizing compounds that have a high probability of being successfully synthesized. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of Next-Generation Picolinimidamide (B1582038) Scaffolds with Enhanced Target Selectivity

The picolinimidamide scaffold, exemplified by 6-Methoxypicolinimidamide hydrochloride, represents a "privileged structure" in medicinal chemistry. nih.govmdpi.com Such scaffolds are molecular frameworks that demonstrate the ability to bind to multiple biological targets, providing a fertile ground for the discovery of novel therapeutic agents. nih.gov The future development of next-generation picolinimidamide scaffolds will focus on enhancing target selectivity to minimize off-target effects and improve therapeutic indices.

Researchers are exploring various synthetic strategies to modify the core picolinimidamide structure. These modifications often involve the introduction of diverse substituents at various positions on the pyridine (B92270) ring. The goal is to create derivatives with optimized interactions with the target protein's binding site, thereby increasing potency and selectivity. This approach has been successfully applied to other pyridine-containing scaffolds, leading to the development of highly potent and selective therapeutic agents. researchgate.net

One promising avenue is the synthesis of libraries of picolinimidamide analogs. nih.gov By systematically altering the physicochemical properties of the molecule, such as lipophilicity, hydrogen bonding capacity, and steric bulk, chemists can fine-tune the scaffold's interaction with its biological target. This strategy has been instrumental in the discovery of potent inhibitors for a variety of targets, including kinases and other enzymes. mdpi.comnih.gov

Table 1: Strategies for Enhancing Target Selectivity of Picolinimidamide Scaffolds

StrategyDescriptionPotential Advantages
Substituent Modification Introduction of various chemical groups onto the pyridine ring and imidamide moiety.Fine-tuning of electronic and steric properties to optimize target binding.
Scaffold Hopping Replacing the picolinimidamide core with isosteric or bioisosteric replacements.Exploration of novel chemical space and intellectual property opportunities.
Conformational Constraint Introducing rigid elements into the molecule to lock it into a bioactive conformation.Increased binding affinity and selectivity by reducing the entropic penalty of binding.

Integration of Advanced Computational and Experimental Methodologies for Accelerated Discovery

The discovery and optimization of novel picolinimidamide-based drug candidates can be significantly accelerated through the integration of advanced computational and experimental methodologies. nih.govnih.gov Computer-aided drug design (CADD) plays a pivotal role in this process, enabling the rational design of molecules with desired biological activities. openmedicinalchemistryjournal.comemanresearch.org

Structure-based drug design (SBDD) approaches, which rely on the three-dimensional structure of the biological target, are particularly powerful. nih.gov Techniques like molecular docking can predict the binding mode and affinity of picolinimidamide derivatives to their target protein, guiding the design of more potent and selective inhibitors. nih.gov Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic nature of the protein-ligand interactions, aiding in the optimization of lead compounds.

Ligand-based drug design (LBDD) methods are employed when the 3D structure of the target is unknown. emanresearch.org These approaches utilize the information from a set of known active molecules to build predictive models, such as quantitative structure-activity relationship (QSAR) models and pharmacophore models. mdpi.com These models can then be used to screen virtual libraries of compounds to identify novel picolinimidamide scaffolds with the potential for biological activity.

The synergy between computational predictions and experimental validation is crucial for success. High-throughput screening (HTS) of compound libraries, informed by computational models, can efficiently identify initial hits. Subsequent rounds of chemical synthesis and biological evaluation, guided by CADD, can then rapidly optimize these hits into lead compounds with improved properties. nih.gov

Table 2: Computational and Experimental Methodologies for Picolinimidamide Drug Discovery

MethodologyApplicationKey Benefit
Molecular Docking Predicting the binding pose and affinity of ligands to a target protein.Prioritization of compounds for synthesis and testing.
Molecular Dynamics Simulating the dynamic behavior of protein-ligand complexes.Understanding the stability of interactions and guiding lead optimization.
QSAR Modeling Developing mathematical models to predict the biological activity of compounds.Screening of virtual libraries and design of novel compounds.
High-Throughput Screening Rapidly testing large numbers of compounds for biological activity.Identification of initial hit compounds.

Exploration of Undiscovered Biological Targets and Novel Mechanisms of Action

While the picolinamide (B142947) and related scaffolds have been investigated for their activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2) and Aurora kinases, the full therapeutic potential of this compound and its analogs remains largely unexplored. mdpi.comnih.gov A key future direction will be the systematic exploration of novel biological targets for this chemical class.

Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes without a preconceived target, offers a powerful approach to uncover unexpected biological activities. nih.gov This strategy can reveal novel mechanisms of action and identify previously unappreciated therapeutic opportunities. For instance, a phenotypic screen might identify that a picolinimidamide derivative induces a specific cellular response, which can then be investigated to identify the underlying molecular target.

The mechanism of action of many bioactive compounds involves the modulation of complex biological pathways. drugbank.comdrugbank.com Future research will need to move beyond single-target interactions to understand how this compound and its derivatives affect cellular networks. Techniques such as chemoproteomics and transcriptomics can provide a global view of the cellular changes induced by a compound, helping to elucidate its mechanism of action and identify its molecular targets.

Strategic Application of this compound as a Chemical Probe in Complex Biological Systems

A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. nih.gov High-quality chemical probes are characterized by their high potency, selectivity, and well-understood mechanism of action. This compound, or a more optimized analog, has the potential to be developed into a valuable chemical probe.

To serve as a robust chemical probe, a compound must exhibit high selectivity for its intended target over other related proteins. nih.gov The development of such a probe from the this compound scaffold would require extensive structure-activity relationship (SAR) studies and selectivity profiling against a broad panel of biological targets.

Once a highly selective picolinimidamide-based probe is developed, it can be used to investigate the biological roles of its target protein in various cellular and disease contexts. For example, a probe targeting a specific kinase could be used to dissect the signaling pathways regulated by that kinase and to validate it as a therapeutic target in diseases such as cancer. nih.gov The use of such chemical probes can provide crucial insights into disease mechanisms and facilitate the discovery of new therapeutic strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Methoxypicolinimidamide hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling methoxy-substituted picolinic acid derivatives with amidine precursors under controlled conditions. For example, similar compounds (e.g., sulfonamide-functionalized picolinic acids) are synthesized using DMF as a solvent, heating to 120°C, and purification via flash chromatography . Critical parameters include temperature control (to avoid side reactions), stoichiometric ratios of reagents (e.g., sodium methoxide), and inert atmosphere maintenance to prevent hydrolysis of sensitive functional groups. Post-synthesis, acidification with HCl yields the hydrochloride salt.

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with methoxy (δ3.84.0\delta \sim3.8-4.0 ppm) and imidamide protons (δ8.09.0\delta \sim8.0-9.0 ppm) as key signals .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and purity.
  • HPLC/UPLC : Quantifies impurities using reference standards (e.g., EP/Pharmaceutical-grade impurities listed in regulatory databases) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised for prolonged exposure .
  • First Aid : Immediate flushing with water for eye/skin contact; seek medical attention if ingested .
  • Storage : Store in airtight containers at 2–8°C to minimize degradation, as hydrochlorides may hydrolyze over time .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during derivative synthesis?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR shifts) may arise from tautomerism or residual solvents. Strategies include:

  • Comparative Analysis : Use high-purity commercial analogs (e.g., 6-(2-Fluorophenyl)picolinimidamide hydrochloride) as reference standards .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structural confirmation .
  • Reaction Monitoring : Track intermediates via LC-MS to identify byproducts early .

Q. What experimental designs optimize stability studies under varying pH and temperature?

  • Methodological Answer :

  • Design of Experiments (DOE) : Use factorial designs to test pH (1–12) and temperature (4–40°C) effects. Monitor degradation via HPLC at intervals (0, 7, 30 days) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. For example, hydrolysis rates of the imidamide group may increase at pH < 3 .
  • Stabilizers : Evaluate excipients (e.g., cyclodextrins) to protect against hydrolytic cleavage .

Q. How to investigate the reactivity of the imidamide group under nucleophilic conditions?

  • Methodological Answer :

  • Nucleophile Screening : Test reactions with amines, thiols, or alkoxides in polar aprotic solvents (e.g., acetonitrile) at 25–80°C. Monitor progress via 19^19F NMR if fluorinated analogs are used .
  • Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates. For example, imidamide reactivity with primary amines may follow second-order kinetics .
  • Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.